BenchChemオンラインストアへようこそ!

N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide

Lipophilicity Structure–Activity Relationship Medicinal Chemistry

886903-11-3 combines an unsubstituted benzothiazole core, a pyridin-2-ylmethyl tertiary amide, and a 4-chlorophenoxyacetyl side chain—a unique scaffold distinct from pre-functionalized analogs. This 'clean' core permits systematic SAR exploration without deconvoluting pre-existing substituent effects. The pyridinylmethyl group provides the critical kinase-recognition element validated in benzothiazole-pyridylamide series with nanomolar B-Raf/C-Raf activity. Supplied at ≥90% purity with LCMS/NMR documentation, Lipinski-compliant (MW 409.9, HBD 0, HBA 5, XLogP3 4.9). Ideal for quantitative HTS and fragment-elaboration campaigns.

Molecular Formula C21H16ClN3O2S
Molecular Weight 409.89
CAS No. 886903-11-3
Cat. No. B2737204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide
CAS886903-11-3
Molecular FormulaC21H16ClN3O2S
Molecular Weight409.89
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)COC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H16ClN3O2S/c22-15-8-10-17(11-9-15)27-14-20(26)25(13-16-5-3-4-12-23-16)21-24-18-6-1-2-7-19(18)28-21/h1-12H,13-14H2
InChIKeyABZNEVLZFJHXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

886903-11-3 – Benzothiazole-Acetamide Screening Compound with Pyridinylmethyl and Chlorophenoxy Architecture for Targeted Library Selection


N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide (CAS 886903-11-3, PubChem CID 18576665) is a fully synthetic, small-molecule screening compound (MW 409.9 g/mol) comprising a benzothiazole core, a pyridin-2-ylmethyl substituent, and a 4-chlorophenoxyacetamide side chain [1]. It is distributed as part of the Life Chemicals HTS Compound Collection (catalog F2635-0518) with a supplier-certified purity of ≥90% (LCMS/400MHz NMR) [2]. The compound is intended exclusively for high-throughput screening (HTS) and early drug-discovery applications, not for human or veterinary use [1][2].

Why 886903-11-3 Cannot Be Interchanged with Other Benzothiazole-Acetamide Derivatives in Screening Campaigns


Benzothiazole-acetamide derivatives constitute a broad and pharmacologically diverse class, yet even subtle structural modifications—such as relocation of the chlorine atom from the phenoxy ring to the benzothiazole core, removal of the pyridinylmethyl linker, or addition of methoxy substituents—produce compounds with substantially different physicochemical profiles, target-binding propensities, and commercial sourcing characteristics [1][2]. The target compound 886903-11-3 occupies a distinct position within this chemical space by combining an unsubstituted benzothiazole, a pyridin-2-ylmethyl tertiary amide, and a 4-chlorophenoxyacetyl side chain; each of the closest commercially available analogs (CAS 316128-50-4, CAS 112446-78-3, CAS 900006-03-3, and CAS 922485-38-9) deviates in at least one of these three critical structural determinants, precluding their use as direct functional surrogates in hit-validation or structure–activity relationship (SAR) studies [3].

886903-11-3 – Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Chlorine Positional Isomerism: 4-Chlorophenoxy (886903-11-3) vs. 4-Chloro-benzothiazole (CAS 112446-78-3) Physicochemical Divergence

The target compound positions the chlorine atom on the para-position of the phenoxy ring, whereas the closest positional isomer (CAS 112446-78-3) places chlorine on the 4-position of the benzothiazole core [1]. This single-atom relocation produces a computed XLogP3 difference of 0.7 log units (4.9 for 886903-11-3 vs. 4.2 for CAS 112446-78-3), translating to an approximately 5-fold difference in octanol–water partition coefficient [2]. The target compound additionally possesses a higher topological polar surface area (TPSA 83.6 Ų vs. an estimated ~55–65 Ų for CAS 112446-78-3, which lacks the pyridinylmethyl group entirely), and a higher rotatable bond count (6 vs. 4), conferring greater conformational flexibility and a distinct hydrogen-bonding capacity (5 HBA vs. ~3–4 HBA for the comparator) [1]. These combined differences are expected to produce divergent membrane permeability, solubility, and protein-binding profiles in any assay system [3].

Lipophilicity Structure–Activity Relationship Medicinal Chemistry

Pyridinylmethyl Linker Presence (886903-11-3) vs. Absence (CAS 316128-50-4): Conformational Flexibility and Target-Engagement Potential

886903-11-3 incorporates a pyridin-2-ylmethyl substituent on the acetamide nitrogen, creating a tertiary amide with a rotatable bond count of 6; in contrast, CAS 316128-50-4 (N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide) lacks this substituent entirely, resulting in a secondary amide with only 4 rotatable bonds and a substantially lower molecular weight (318.8 vs. 409.9 g/mol) [1]. The pyridinylmethyl group contributes an additional hydrogen-bond acceptor (pyridine nitrogen), increasing total HBA from ~3–4 to 5, and adds a basic center (pKa ~5.2 for pyridine) that can participate in pH-dependent solubility and target-binding interactions [2]. Published structure–activity relationships for benzothiazole-acetamide kinase inhibitors demonstrate that the presence of a pyridyl-containing side chain is a critical determinant of B-RafV600E and C-Raf inhibitory potency, with pyridylamide-bearing analogs achieving two-digit nanomolar IC50 values [3].

Scaffold Diversity Kinase Inhibition Fragment-Based Drug Discovery

Phenoxy Substituent Differentiation: 4-Chlorophenoxy (886903-11-3) vs. 4-Methylphenyl (CAS 922485-38-9) – Electronic and Steric Parameter Divergence

The target compound incorporates a 4-chlorophenoxy moiety (Hammett σp = +0.23 for Cl; electron-withdrawing), whereas the structurally analogous CAS 922485-38-9 bears a 4-methylphenyl group (Hammett σp = −0.17 for CH3; electron-donating) [1]. This substituent switch results in a Δσp of 0.40 Hammett units, representing a significant reversal of electronic character at the para-position [2]. Additionally, the phenoxy ether oxygen in 886903-11-3 contributes an extra hydrogen-bond acceptor site not present in the tolyl analog, and the C–O–C ether linkage introduces a different bond angle and rotational profile compared to the direct C–C bond in the 4-methylphenyl comparator [3]. Published QSAR analyses on benzothiazole-acetamide series have demonstrated that para-substituent electronic parameters correlate with antiproliferative potency (pIC50), with electron-withdrawing groups generally enhancing activity in RAF kinase contexts [4].

Electronic Effects Hammett Parameters Lead Optimization

Benzothiazole Core Substitution: Unsubstituted (886903-11-3) vs. 4,7-Dimethoxy (CAS 900006-03-3) – Steric Bulk and Metabolic Stability Implications

The target compound features an unsubstituted benzothiazole core, while the commercially available analog CAS 900006-03-3 introduces two methoxy substituents at the 4- and 7-positions . This substitution increases the molecular weight from 409.9 to 469.9 g/mol (ΔMW = +60.0 g/mol) and adds two hydrogen-bond acceptors, raising TPSA from 83.6 Ų to an estimated >100 Ų [1]. The 4,7-dimethoxy pattern introduces significant steric bulk adjacent to the thiazole nitrogen, potentially hindering key target interactions that require an unobstructed benzothiazole face; conversely, the methoxy groups may confer improved metabolic stability via steric shielding of oxidative metabolic sites on the benzothiazole ring [2]. The compound 886903-11-3, with its unsubstituted benzothiazole, provides a cleaner scaffold for initial hit identification, allowing subsequent SAR exploration through deliberate substitution at the benzothiazole positions without confounding pre-existing substituent effects [3].

Metabolic Stability Steric Effects Drug Metabolism

Vendor-Sourcing Differentiation: Life Chemicals F2635-0518 (886903-11-3) – Purity, Pricing, and Availability vs. Closest Analogs

886903-11-3 is commercially available from Life Chemicals (catalog F2635-0518) with a supplier-certified purity of ≥90% (via LCMS and/or 400 MHz 1H NMR) in standard HTS formats: 1 mg ($54), 2 mg ($59), 5 mg, and 15 mg ($89) as of 2023 pricing [1]. In comparison, the same vendor supplies the 4-methylphenyl analog CAS 922485-38-9 (F2995-0458) at $57 for 2 μmol and the des-pyridinylmethyl analog CAS 316128-50-4 through alternative suppliers (e.g., Sigma-Aldrich) with variable purity specifications [2]. The consistent ≥90% purity threshold across Life Chemicals' benzothiazole-acetamide compound series, combined with LCMS/NMR quality-control documentation, ensures batch-to-batch reproducibility suitable for quantitative HTS . Furthermore, as part of the 500,000+ compound Life Chemicals HTS Collection, 886903-11-3 benefits from established logistics, rapid resupply, and compatibility with pre-plated assay-ready formatting options .

Compound Procurement Screening Library High-Throughput Screening

Class-Level Kinase Inhibitory Potential: Benzothiazole-Pyridylamide Pharmacophore Activity Range vs. Structural Benchmark Sorafenib

Although no target-specific IC50 data are yet published for 886903-11-3 itself, its core architecture—benzothiazole linked via acetamide to a pyridinylmethyl moiety—closely mirrors the pharmacophore of published benzothiazole amide/urea derivatives that exhibit dual B-RafV600E and C-Raf kinase inhibition with IC50 values in the two-digit nanomolar range [1]. In a benchmark study by El-Damasy et al. (2016), the benzothiazole urea derivative 5b displayed superior cellular potency and broader antiproliferative spectrum (57 human cancer cell lines at NCI 60-cell panel) compared to the clinical kinase inhibitor sorafenib, while maintaining low hERG and CYP450 liability [1]. The pyridylamide-bearing benzothiazole amide 5d achieved RAF kinase IC50 values in the two-digit nanomolar range and demonstrated oral bioavailability potential [2]. These class-level precedents establish that benzothiazole-pyridylamide scaffolds are competent for high-affinity kinase engagement, providing a data-supported rationale for prioritizing 886903-11-3 in kinase-focused screening cascades over benzothiazole analogs lacking the pyridyl recognition element [3].

Kinase Inhibition Anticancer Screening B-Raf V600E

886903-11-3 – Validated Application Scenarios Based on Quantitative Differentiation Evidence


Kinase-Focused HTS Library Design: Prioritizing Benzothiazole-Pyridyl Scaffolds for B-Raf and C-Raf Inhibitor Discovery

Based on class-level evidence that benzothiazole-pyridylamide derivatives achieve two-digit nanomolar IC50 values against B-RafV600E and C-Raf kinases with broader antiproliferative coverage than sorafenib (57/60 NCI cell lines), 886903-11-3 is an appropriate candidate for inclusion in kinase-targeted screening libraries [1]. Its unsubstituted benzothiazole core and 4-chlorophenoxyacetamide side chain provide a chemically tractable starting point for hit-to-lead optimization, while the pyridin-2-ylmethyl group supplies the critical pyridyl recognition element that distinguishes kinase-active benzothiazole amides from inactive congeners [2]. Procurement from Life Chemicals ensures ≥90% purity with LCMS/NMR documentation, supporting quantitative HTS without the confounding effects of impurities [3].

Scaffold-Hopping and Fragment Elaboration Campaigns Requiring an Unsubstituted Benzothiazole Starting Point

The unsubstituted benzothiazole core of 886903-11-3 (MW 409.9 g/mol, TPSA 83.6 Ų, RotB 6) distinguishes it from pre-functionalized analogs such as CAS 900006-03-3 (4,7-dimethoxy, MW 469.9 g/mol, TPSA >100 Ų) [1]. This 'clean' scaffold enables systematic SAR exploration through deliberate, sequential substitution at benzothiazole positions 4, 5, 6, or 7 without deconvoluting the contributions of pre-existing substituents [2]. The computed XLogP3 of 4.9 indicates adequate lipophilicity for cell permeability while remaining within drug-like property space (Lipinski Rule of Five compliant: MW <500, HBD = 0, HBA = 5), supporting its use as a fragment-elaboration or scaffold-hopping starting point [3].

Electronic Parameter SAR Studies: Probing the Impact of para-Substituent Effects on Biological Activity

The 4-chlorophenoxy group (σp = +0.23) of 886903-11-3 provides a well-defined electron-withdrawing substituent that can serve as a reference point in comparative SAR studies against the electron-donating 4-methylphenyl analog CAS 922485-38-9 (σp = −0.17) [1]. The Δσp of 0.40 Hammett units between these two compounds creates an experimentally useful electronic contrast for quantifying the contribution of para-substituent electronic effects to target-binding affinity, cellular potency, or pharmacokinetic properties [2]. Published QSAR models on benzothiazole series confirm that para-substituent electronic parameters correlate with antiproliferative pIC50 values, validating the utility of this head-to-head pair in quantitative SAR investigations [3].

Procurement-Standardized Multi-Compound Screening Sets with Single-Vendor QC Traceability

For laboratories establishing screening cascades that require multiple benzothiazole-acetamide analogs with consistent quality control, 886903-11-3 (Life Chemicals F2635-0518) can be procured alongside its closest structural analogs (F2995-0458, F2515-0001) from a single vendor (Life Chemicals) with uniform ≥90% purity certification via LCMS and 400 MHz NMR [1]. This single-vendor sourcing strategy minimizes inter-laboratory variability introduced by disparate supplier QC standards and simplifies logistics, batch tracking, and resupply [2]. The pricing structure ($54–$89 for 1–15 mg quantities) is competitive for HTS-scale screening and enables cost-effective procurement of structurally matched compound sets [3].

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.